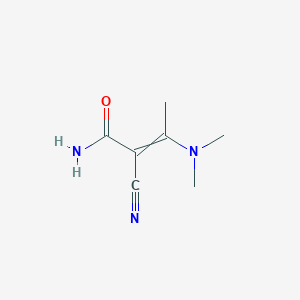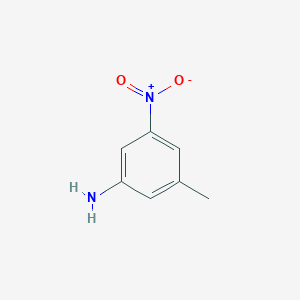
4-(嘧啶-5-基)苯甲酸
描述
The compound 4-(Pyrimidin-5-yl)benzoic acid is a chemical entity that can be associated with various chemical reactions and has potential applications in the synthesis of complex molecules. While the provided papers do not directly discuss 4-(Pyrimidin-5-yl)benzoic acid, they do provide insights into related compounds and their chemical behaviors, which can be extrapolated to understand the properties and reactivity of 4-(Pyrimidin-5-yl)benzoic acid.
Synthesis Analysis
The synthesis of related pyrimidinyl benzoic acids often involves the use of precursors that can undergo ring closure or substitution reactions to form the desired pyrimidine ring. For instance, a novel approach to synthesize 2-(pyrimidin-2-yl)benzoic acids is described, which involves ring contraction of 2-carbamimidoylbenzoic acid with 1,3-dicarbonyl compounds . This method could potentially be adapted for the synthesis of 4-(Pyrimidin-5-yl)benzoic acid by altering the starting materials and reaction conditions to target the 5-position on the pyrimidine ring.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(Pyrimidin-5-yl)benzoic acid can be determined using techniques such as single-crystal X-ray diffraction, as demonstrated in the study of a pyrazolopyrimidinone derivative . Density functional theory (DFT) calculations are also employed to optimize the molecular geometry and predict various properties of the molecules . These methods would be applicable to determine the molecular structure of 4-(Pyrimidin-5-yl)benzoic acid and to understand its electronic configuration.
Chemical Reactions Analysis
Compounds containing the pyrimidinyl benzoic acid moiety can participate in various chemical reactions. For example, they can be used as ligands in the formation of metal-organic frameworks (MOFs), as seen with derivatives of pyridinyl benzoic acids . These reactions often involve coordination with metal ions to form complex structures. The reactivity of 4-(Pyrimidin-5-yl)benzoic acid in such contexts would likely be influenced by the electronic properties of the pyrimidine ring and the carboxylic acid group.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidinyl benzoic acids can be inferred from related compounds. For instance, the solvatochromic and thermochromic properties of MOFs constructed with pyridinyl benzoic acid ligands suggest that substituents on the benzoic acid ring can significantly affect the interaction with solvents and response to temperature changes . Additionally, the photophysical properties of lanthanide-based coordination polymers assembled from derivatives of benzoic acid indicate that these compounds can serve as efficient light-harvesting chromophores . These findings suggest that 4-(Pyrimidin-5-yl)benzoic acid may also exhibit unique optical and thermal properties that could be explored for various applications.
科学研究应用
金属有机框架(MOFs)的合成
4-(嘧啶-5-基)苯甲酸可用作单体合成MOF材料 . 例如,在JLU-Liu14中,4-PmBC(4-(嘧啶-5-基)苯甲酸)配体的嘧啶基团与铜桨轮和Cu2I2二聚体单元配位,形成锯齿状链,而锯齿状链再由4-PmBC配体连接在一起,形成具有(3,4,6)-连接拓扑结构的三维框架 .
药物递送系统
该化合物可用于药物递送系统的开发 . 来自CD Bioparticles的可靠的4-(嘧啶-5-基)苯甲酸可以增强对用于药物递送的二维混合MOF连接体的研究 .
抗病毒研究
尽管在搜索结果中没有直接提到,但类似于4-(嘧啶-5-基)苯甲酸的化合物已用于抗病毒研究 . 例如,用简单的伯胺、仲胺和芳香胺取代培美曲塞的谷氨酸部分,已显著增强了抗病毒活性 .
化学研究
安全和危害
作用机制
Target of Action:
The primary target of 4-(Pyrimidin-5-yl)benzoic acid is FtsZ , a key functional protein involved in bacterial cell division. FtsZ plays a crucial role in the formation of the bacterial septum during cell division. By disrupting FtsZ function, this compound interferes with bacterial cell division, ultimately inhibiting bacterial growth .
Mode of Action:
4-(Pyrimidin-5-yl)benzoic acid likely interacts with FtsZ through binding to its active site. This binding disrupts the assembly of FtsZ monomers into the Z-ring, which is essential for cytokinesis. As a result, bacterial cells cannot complete cell division, leading to cell death .
Biochemical Pathways:
The affected pathway is bacterial cell division. By inhibiting FtsZ, 4-(Pyrimidin-5-yl)benzoic acid disrupts the formation of the Z-ring, preventing septum formation and bacterial daughter cell separation. Downstream effects include cell elongation, filamentation, and eventual cell lysis .
Pharmacokinetics:
Result of Action:
At the molecular level, the compound’s action leads to abnormal bacterial cell morphology, impaired division, and reduced viability. Cellular effects include elongated cells, filamentation, and cell wall defects. Ultimately, bacterial growth is inhibited .
Action Environment:
Environmental factors, such as pH, temperature, and the presence of other compounds, can influence the efficacy and stability of 4-(Pyrimidin-5-yl)benzoic acid. For instance, variations in pH may affect its solubility and bioavailability. Stability studies under different conditions are essential to optimize its therapeutic use .
属性
IUPAC Name |
4-pyrimidin-5-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)9-3-1-8(2-4-9)10-5-12-7-13-6-10/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBKADQVSXLSDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400504 | |
| Record name | 4-(pyrimidin-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
216959-91-0 | |
| Record name | 4-(pyrimidin-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]proline](/img/structure/B1307519.png)

![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 4-nitrobenzenecarboxylate](/img/structure/B1307524.png)


![3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1307536.png)






![(E)-3-(4-chloroanilino)-1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1307554.png)
